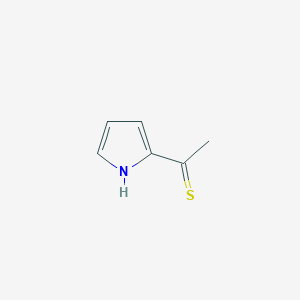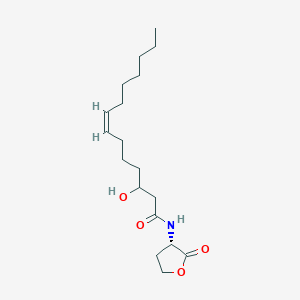![molecular formula C17H26ClN B164316 1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine CAS No. 60124-79-0](/img/structure/B164316.png)
1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine
Übersicht
Beschreibung
The compound “1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine” is a versatile material used in various scientific studies. It belongs to the class of piperidine derivatives, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Its unique structure enables it to be applied in diverse research areas, including drug discovery, organic synthesis, and spectroscopy analysis.
Synthesis Analysis
Piperidines are significant in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Molecular Structure Analysis
The molecular structure of “1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine” is unique and enables its application in diverse research areas. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Wissenschaftliche Forschungsanwendungen
Analgesic Effects
1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine, a derivative of phencyclidine (PCP), has been studied for its potential analgesic effects. Ahmadi et al. (2010) synthesized a derivative of PCP and examined its effects on acute and chronic pain in rats, showing significant analgesic effects in certain pain models (Ahmadi et al., 2010). Another study by Ahmadi and colleagues in 2005 explored similar derivatives of PCP, predicting potent analgesic effects in acute and phasic pain (Ahmadi & Mahmoudi, 2005).
Synthesis and Chemical Properties
The synthesis and biological properties of derivatives of phencyclidine, including compounds related to 1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine, have been widely studied. Ahmadi et al. (2009) focused on the synthesis of new methyl and methoxy hydroxyl derivatives of PCP and studied their analgesic effects (Ahmadi et al., 2009). Fan et al. (2007) described a reaction involving cyclohexyl isocyanide, potentially relevant for synthesizing derivatives of 1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine (Fan et al., 2007).
Pharmaceutical Applications
In pharmaceutical research, derivatives of phencyclidine like 1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine have been explored for various therapeutic uses. For instance, Patterson et al. (2009) synthesized analogues of phencyclidine as inhibitors of trypanothione reductase, a potential drug target in parasites (Patterson et al., 2009). Maccaroni et al. (2010) studied the crystal structure of a related compound, which can contribute to understanding its pharmaceutical potential (Maccaroni et al., 2010).
Potential as a Research Chemical
Compounds like 1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine have been identified as psychoactive arylcyclohexylamines and characterized for their potential as research chemicals. De Paoli et al. (2013) characterized three phencyclidines, including compounds structurally related to 1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine, for their determination in biological matrices (De Paoli et al., 2013).
Eigenschaften
IUPAC Name |
1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2/i1D,4D,5D,10D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJMJGYZQZDUJJ-ZWYOJXJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCCC3)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499177 | |
| Record name | PCP-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine | |
CAS RN |
60124-79-0, 60124-86-9 | |
| Record name | Phencyclidine, deuterated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060124790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PCP-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60124-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol](/img/structure/B164239.png)







![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)

